Researchers have investigated how phosalone disrupts the nervous system of insects, specifically its inhibition of acetylcholinesterase, an enzyme critical for nerve function [Source: Pesticide Biochemistry and Physiology()]. This helps scientists understand how phosalone works as an insecticide.
Studies have examined how phosalone degrades in the environment, including soil and water [Source: Journal of Agricultural and Food Chemistry()]. This information is important for understanding the potential environmental impact of phosalone use.
Scientists have developed methods to detect and measure phosalone in environmental samples and food products [Source: Journal of Chromatography A()]. This is essential for monitoring phosalone levels and ensuring food safety.
Phosalone is an organophosphate compound with the chemical formula C₁₂H₁₅ClNO₄PS₂. It is primarily utilized as an insecticide and acaricide, developed by Rhône-Poulenc in France. Phosalone acts by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects, leading to paralysis and death. Although effective, its use has been restricted or banned in several regions due to environmental and health concerns .
Phosalone acts as a cholinesterase inhibitor []. Cholinesterase is an enzyme essential for proper nerve function. Phosalone binds to cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an overstimulation of the nervous system, causing symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death [, ].
Phosalone is a hazardous compound due to its high toxicity.
The synthesis of phosalone involves treating O,O-diethyldithiophosphoric acid with N-chloromethyl-5-chlorobenzoxazolone, resulting in a complex formation that leads to its active insecticidal properties .
Phosalone exhibits significant biological activity as an insecticide and acaricide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in overstimulation of the nervous system, causing paralysis and ultimately death in target pests. Additionally, studies have indicated that phosalone may induce oxidative stress and inflammation in non-target organisms, raising concerns about its ecological impact .
The synthesis of phosalone can be summarized as follows:
This method highlights the complexity involved in producing phosalone while ensuring that safety protocols are adhered to due to its toxic nature .
Phosalone is predominantly used in agricultural practices as an insecticide and acaricide. Its applications include:
Research has shown that phosalone interacts with various biological systems beyond its intended targets. Key findings from interaction studies include:
These studies underscore the importance of understanding phosalone's broader ecological impacts.
Phosalone shares structural and functional similarities with other organophosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Primary Use | Toxicity Level |
|---|---|---|---|
| Phosalone | C₁₂H₁₅ClNO₄PS₂ | Insecticide/Acaricide | Very High |
| Malathion | C₁₄H₁₈O₆PS₂ | Insecticide | Moderate |
| Chlorpyrifos | C₁₂H₁₈Cl₃NO₃PS | Insecticide | High |
| Diazinon | C₁₂H₁₈N₂O₃PS | Insecticide | High |
Uniqueness of Phosalone:
Phosalone’s molecular structure consists of a benzoxazolone core substituted with a chlorinated aromatic ring and a diethylphosphorodithioate group. The IUPAC name is 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one. Its molecular formula (C₁₂H₁₅ClNO₄PS₂) corresponds to a molar mass of 367.81 g/mol. The structure features:
The canonical SMILES representation is CCOP(=S)(OCC)SCN1C(=O)Oc2cc(Cl)ccc12, while the InChIKey is IOUNQDKNJZEDEP-UHFFFAOYSA-N.
Phosalone is synthesized through a two-step reaction:
The overall reaction is:
$$
\text{6-Chloro-1,3-benzoxazol-2(3H)-one + CH₂O + (C₂H₅O)₂P(S)SH → Phosalone + H₂O}
$$
Industrial production typically employs sulfuric acid as a catalyst, with yields optimized by controlling temperature (40–60°C) and stoichiometry.
Phosalone exhibits low water solubility (1.4 mg/L at 20°C) but high miscibility in polar organic solvents:
| Solvent | Solubility (g/L, 20°C) | Source |
|---|---|---|
| Water | 0.0014 | |
| Acetone | >1000 | |
| Dichloromethane | >1000 | |
| n-Heptane | 26.3 | |
| Methanol | >1000 |
This solubility profile facilitates its formulation as emulsifiable concentrates.
Phosalone decomposes at temperatures above 100°C, releasing toxic gases such as phosphorus oxides (POₓ), sulfur oxides (SOₓ), and nitrogen oxides (NOₓ). Key decomposition pathways include:
Under aqueous photolysis (λ = 300 nm), the quantum yield is 0.19, with a half-life of 15–20 minutes. Major degradation products include 6-chloro-3H-benzoxazol-2-one and 2-amino-5-chlorophenol.
The log Kow of phosalone is 4.01–4.38, indicating high lipophilicity. This value correlates with its tendency to bioaccumulate in fatty tissues:
| Condition | Log Kow | Source |
|---|---|---|
| pH 7, 20°C | 4.01 | |
| pH 5, 25°C | 4.38 |
The coefficient was determined using reversed-phase HPLC and shake-flask methods.
Phosalone undergoes extensive photolytic degradation through multiple pathways when exposed to ultraviolet radiation and simulated solar conditions. The compound demonstrates significant susceptibility to photodegradation, with degradation rates strongly dependent on the presence of photocatalysts and environmental conditions [1] [2].
Direct photolysis of phosalone occurs through ultraviolet light absorption, with the compound exhibiting a quantum yield of 0.19 at 300 nanometers wavelength [3]. Under controlled laboratory conditions using mercury vapor arc irradiation with wavelengths above 290 nanometers filtered out, phosalone demonstrates rapid decomposition in aqueous buffered solutions at pH 5, achieving half-lives of 15-20 minutes [3]. The photodegradation follows first-order kinetics, indicating that the rate of degradation is directly proportional to the concentration of the parent compound [1] [2].
The presence of titanium dioxide particles significantly enhances phosalone photodegradation efficiency under ultraviolet light illumination. In optimized conditions using 1000-watt ultraviolet irradiation with titanium dioxide catalyst, a 20 parts per million aqueous solution of phosalone achieves a half-life of 15 minutes with a first-order rate constant of 0.0532 per minute [1] [2]. The photocatalytic process demonstrates complete mineralization efficiency, with chemical oxygen demand reduction exceeding 45% within 15 minutes of irradiation [1].
The addition of hydrogen peroxide at 150 parts per million concentration further enhances photodegradation efficiency, creating advanced oxidation conditions that accelerate the breakdown of phosalone molecular structure [1] [2]. Without titanium dioxide catalyst, the degradation rate decreases substantially, and in the absence of ultraviolet light, degradation becomes negligible, confirming the photolytic nature of the degradation process [1] [2].
Under natural environmental conditions, phosalone photodegradation rates vary significantly with seasonal and geographical factors. In European aquatic systems at 52 degrees north latitude, calculated half-lives range from 49 hours during peak summer months to 1354 hours in December, reflecting the substantial influence of solar irradiation intensity on degradation kinetics [3]. On soil surfaces under controlled laboratory conditions, phosalone exhibits half-lives of 2.5 days under ultraviolet light and 4.75 days under simulated solar light conditions [4]. Glass surface applications show increased persistence with half-lives of 4.75 days under ultraviolet light and 8.5 days under simulated solar conditions [4].
Photolytic degradation of phosalone generates multiple transformation products depending on the irradiation conditions and solvent systems. In hexane and methanol solvents, the primary photoproduct identified is dechlorophosalone, formed through photodechlorination of the parent compound [4]. Irradiation in methanol produces additional compounds including phosalone-oxon, O,O-diethyl S-methyl phosphorodithioate, and 6-chloro-3-methoxymethyl-2-oxobenzoxazoline [4].
Solid-state photolysis as thin films on glass surfaces generates distinct photoproducts, including 6-chloro-3-mercaptomethyl-2-oxobenzoxazoline and its dimeric disulfide derivative [4]. These transformation products demonstrate the complexity of phosalone photochemistry and the influence of matrix effects on degradation pathways.
Phosalone hydrolysis demonstrates strong pH dependence, with stability varying significantly across different aqueous conditions. The compound exhibits maximum stability at pH 5, where less than 10% degradation occurs after one month of incubation [3] [5]. This pH represents the optimal storage condition for phosalone formulations and indicates minimal hydrolytic breakdown under mildly acidic conditions.
Under alkaline conditions, phosalone undergoes enhanced hydrolytic degradation through nucleophilic attack mechanisms. At pH 9, the compound demonstrates a half-life of 9 days, representing a substantial acceleration compared to neutral and acidic conditions [5]. The alkaline hydrolysis follows established organophosphorus pesticide degradation pathways, involving nucleophilic substitution reactions at the phosphorus center [6] [7].
Computational studies using ab initio quantum chemical calculations reveal that phosalone hydrolysis can proceed through multiple mechanistic pathways depending on nucleophile orientation [6] [7]. The attacking hydroxide ion orientation determines whether the reaction follows a multistep addition-elimination mechanism with pentavalent intermediate formation or a single-step direct displacement mechanism [6] [7]. The most energetically favorable pathway corresponds to addition-elimination occurring when the hydroxide proton positions near the phosphoryl sulfur atom [6] [7].
Silver ion catalysis provides a highly efficient method for phosalone degradation through enhanced hydrolytic mechanisms. Under optimal conditions with a silver to phosalone molar ratio of 7:1, complete degradation occurs within 20 minutes [8]. The silver ions facilitate hydrolysis by attacking the electron-deficient phosphorus atom in the pesticide molecule, creating electrophilic conditions that accelerate bond cleavage [8].
The metal ion catalyzed hydrolysis demonstrates effectiveness across varying concentration ratios, with beneficial degradation occurring at silver to phosalone ratios ranging from 1:4 to 1:6 [8]. This approach offers potential for water treatment applications, particularly for contaminated aquatic systems where rapid phosalone removal is required [8].
Hydrolytic degradation of phosalone generates characteristic breakdown products that reflect the cleavage patterns of organophosphorus compounds. Primary hydrolysis products include O,O-diethylphosphorodithioate and mercapto-3-thiomethyl 6-chlorobenzoxazolone derivatives [5]. These products undergo subsequent transformation through oxidation pathways, converting to sulfoxide and sulfone derivatives [5].
The hydrolytic breakdown pathway demonstrates tissue-specific distribution patterns in biological systems, with brain, liver, fat, and skeletal muscle showing elevated concentrations of sulfide metabolites [5]. This distribution pattern indicates the importance of understanding hydrolytic product toxicity in comprehensive environmental risk assessments.
Phosalone undergoes rapid microbial degradation in aerobic soil environments, with half-lives consistently ranging from less than one day to approximately seven days across various soil types [3] [9] [10]. The degradation process follows first-order kinetics and demonstrates significant variability based on soil physicochemical properties and microbial community composition.
In aerobic soil systems, phosalone degradation proceeds through multiple microbial pathways involving both mineralization and bound residue formation. Studies using German standard soils demonstrate half-lives ranging from 0.8 days in German Standard Soil 2.3 and German Field Soil to 4.1 days in German Standard Soil 2.1 [3]. The corresponding DT90 values (time for 90% degradation) range from 13.3 to 30 days, indicating complete dissipation occurs within one month under aerobic conditions [3].
Microbial mineralization of phosalone generates carbon dioxide as the primary end product, representing 3.5 to 5.9% of the applied dose across different soil types [3]. The mineralization process continues throughout the incubation period, indicating ongoing microbial activity and progressive breakdown of both parent compound and intermediate metabolites [3].
A significant portion of phosalone degradation products becomes incorporated into soil organic matter as bound residues. These non-extractable residues reach maximum concentrations of 84.7% of the applied dose by day 30, subsequently decreasing to 80.6% by day 45 [3]. The bound residue formation represents a critical pathway for phosalone sequestration in soil systems, potentially influencing long-term environmental fate and bioavailability.
The bound residues undergo further characterization through fractionation into fulvic acid, hymatomelanic acid, and humin components. Individual fractions account for less than 10% of the applied dose, indicating distributed incorporation across multiple soil organic matter pools [3]. This distribution pattern suggests that bound residue formation involves multiple binding mechanisms and organic matter interactions.
Under anaerobic soil conditions, phosalone demonstrates rapid degradation with enhanced transfer from aquatic to soil phases. In flooded sandy loam soil systems, radioactivity rapidly transfers to the soil compartment, with only 14% remaining in the water phase after seven days and 2% after 77 days [3]. This rapid phase transfer indicates strong soil adsorption and subsequent anaerobic transformation processes.
Anaerobic degradation generates 2-amino-5-chlorophenol (chloroaminophenol) as the primary degradation product, reaching maximum concentrations of 20% of applied radioactivity in the water phase after three days and 8% in the soil phase after 14 days [3]. The precursor compound 6-chloro-3H-benzoxazol-2-one appears transiently at concentrations of 0.5-3.5% of applied radioactivity, indicating rapid conversion to chloroaminophenol [3].
The efficiency of phosalone degradation depends significantly on soil microbial community composition and activity levels. Enhanced biodegradation can develop following repeated applications, leading to accelerated degradation rates as specific microbial populations adapt to utilize phosalone as a carbon or energy source [11] [12]. However, cross-adaptation within organophosphorus pesticide classes remains limited compared to other pesticide families [11].
Soil pH substantially influences microbial degradation rates through effects on both chemical hydrolysis and microbial community structure. Higher pH conditions generally favor enhanced degradation, particularly for organophosphorus compounds, through increased enzymatic activity and favorable chemical conditions for bond cleavage [11]. Temperature, moisture content, and oxygen availability similarly affect degradation kinetics through their influence on microbial metabolic rates and community dynamics.
Acute Toxic;Irritant;Environmental Hazard